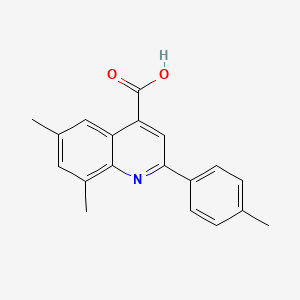

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

CAS No.: 436089-41-7

Cat. No.: VC2496551

Molecular Formula: C19H17NO2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436089-41-7 |

|---|---|

| Molecular Formula | C19H17NO2 |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

| Standard InChI Key | URBOZCFEPSTTKH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Introduction

Chemical Properties and Structure

Identification and Basic Data

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is registered with the Chemical Abstracts Service (CAS) number 436089-41-7 . The compound possesses a molecular formula of C₁₉H₁₇NO₂ and a molecular weight of 291.3 g/mol . It is also known by several synonyms including 6,8-Dimethyl-2-(p-tolyl)quinoline-4-carboxylic acid .

Table 1: Identification Data of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

| Parameter | Information |

|---|---|

| CAS Number | 436089-41-7 |

| Molecular Formula | C₁₉H₁₇NO₂ |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

| InChI | InChI=1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

| InChI Key | URBOZCFEPSTTKH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Structural Features

The compound belongs to the quinoline class of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The specific structural features of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid include:

-

A quinoline core with two methyl substituents at positions 6 and 8

-

A para-methylphenyl (p-tolyl) group at position 2

-

A carboxylic acid functional group at position 4

These structural elements contribute to the compound's unique chemical and physical properties as well as its potential biological activities.

Synthesis and Preparation Methods

Combes Quinoline Synthesis

The Combes quinoline synthesis represents a potential route for preparing 2,4-substituted quinolines. This method involves the condensation of unsubstituted anilines with β-diketones to form substituted quinolines after an acid-catalyzed ring closure of an intermediate Schiff base . This approach could potentially be modified to incorporate the specific substituents present in 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.

Modified Synthetic Pathways

For quinoline derivatives bearing carboxylic acid groups, synthesis often involves reactions of appropriately substituted starting materials such as anilines and aldehydes, followed by cyclization and further functionalization to introduce the carboxylic acid group. The specific methyl substituents at positions 6 and 8, along with the 4-methylphenyl group at position 2, would need to be incorporated through careful selection of starting materials or through subsequent modification steps.

Comparison with Structural Analogs

Structural Similarities and Differences

Several structural analogs of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid exist with variations in the substitution pattern. Notably, 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS: 725687-84-3) differs only in the position of the methyl group on the phenyl ring (ortho position instead of para) .

Table 2: Comparison of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid with Structural Analogs

| Compound | CAS Number | Key Structural Difference | Molecular Weight |

|---|---|---|---|

| 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 436089-41-7 | Para-methyl on phenyl ring | 291.3 g/mol |

| 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | 725687-84-3 | Ortho-methyl on phenyl ring | 291.3 g/mol |

| 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | 725687-86-5 | Ethyl at position 8, ortho-methyl on phenyl ring | 291.3 g/mol |

Structure-Property Relationships

The position of substituents on both the quinoline core and the attached phenyl ring can significantly affect the chemical and biological properties of these compounds. For instance:

-

The position of the methyl group on the phenyl ring (para vs. ortho) may influence the electronic distribution and steric environment of the molecule

-

Such differences can affect how these compounds interact with biological targets, potentially leading to variations in biological activity

-

Solubility, lipophilicity, and acid-base properties might also be impacted by these structural differences

While these compounds share similar molecular weights and formulas, their biological and physicochemical profiles could differ substantially based on these structural variations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume